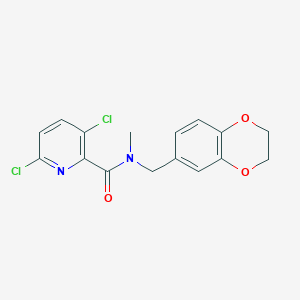

3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O3/c1-20(16(21)15-11(17)3-5-14(18)19-15)9-10-2-4-12-13(8-10)23-7-6-22-12/h2-5,8H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHUMUKIPNBCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=C(C=C1)OCCO2)C(=O)C3=C(C=CC(=N3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Amide Formation: The final step involves the coupling of the chlorinated pyridine derivative with the benzodioxin moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodioxin have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- A study demonstrated that the incorporation of the benzodioxin moiety enhances the cytotoxic effects against breast cancer cells, suggesting that 3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide could be a potential lead compound for further development in cancer therapeutics.

-

Anti-inflammatory Effects :

- Compounds structurally related to this compound have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- In vitro studies have indicated that modifications to the pyridine ring can enhance anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases.

-

Antimicrobial Activity :

- The compound's structural features suggest potential antimicrobial properties. Similar compounds have been found effective against a range of bacteria and fungi by disrupting cell membrane integrity or inhibiting vital metabolic pathways .

- Preliminary screenings could be conducted to evaluate the antimicrobial efficacy of this compound against common pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings related to modifications and their impacts on biological activity:

Case Studies

- Case Study on Anticancer Properties :

- Anti-inflammatory Mechanism Investigation :

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the benzodioxin moiety could influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyridine Carboxamides with Benzodioxin Moieties

Compound A : 5,6-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide

- Key Differences :

- Lacks the N-methyl group and the methylene bridge (CH₂) between the benzodioxin and amide nitrogen.

- Chlorine substituents at pyridine positions 5 and 6 (vs. 3 and 6 in the target compound).

- Lower lipophilicity due to absence of the methyl group, which may affect membrane permeability .

Compound B : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Key Differences: Pyridine ring substituted with methoxy (position 2) and amine (position 3) groups instead of dichloro-carboxamide. Includes a dimethylaminomethylphenyl side chain.

- Implications: The dimethylamino group enhances water solubility, contrasting with the lipophilic dichloro-carboxamide in the target compound. Methoxy substitution may confer different electronic effects, influencing receptor affinity .

Benzodioxin-Containing Flavones and Coumarins

Compound C : 3',4'-(1",4"-Dioxino)flavone (4f)

- Key Differences :

- Flavone scaffold with a 1,4-dioxane ring fused to the phenyl group.

- Lacks pyridine and chlorine substituents.

- Implications :

- Demonstrated antihepatotoxic activity comparable to silymarin in rat models, suggesting benzodioxin derivatives may stabilize liver enzymes.

- Hydroxymethyl substitutions on the dioxane ring (e.g., in Compound 4g) further enhance activity, highlighting the importance of polar groups in biological efficacy .

Tetrazole and Thiophene Derivatives

Compound D : 1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-1,3-benzodiazol-2-one

- Key Differences :

- Incorporates a tetrazole-thiophene hybrid structure instead of pyridine-carboxamide.

- Piperidine and benzodiazolone moieties add conformational rigidity.

- Implications :

Comparative Data Table

Biological Activity

3,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridine-2-carboxamide (CAS No. 444906-28-9) is a complex organic compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxamide group and a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is with a molar mass of approximately 380.25 g/mol. The presence of chlorine atoms at the 3 and 6 positions of the pyridine ring is significant for its biological activity.

Biological Activities

Research has indicated that compounds with structural similarities to this compound exhibit various biological activities:

Antimicrobial Activity

Studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, similar compounds have been shown to exhibit significant activity against various bacterial strains.

Anticancer Properties

The compound's structural features are associated with potential anticancer activities. Research indicates that derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. For example, related compounds have demonstrated IC50 values indicating effective cytotoxicity against A549 (lung carcinoma) and C6 (glioma) cell lines.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Compounds structurally related to it have shown efficacy in protecting neuronal cells from oxidative stress and excitotoxicity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes linked to cancer progression and inflammation.

- Cell Signaling Modulation : The compound may influence signaling pathways involved in apoptosis and cellular stress responses.

- Radical Scavenging : The antioxidant properties of the compound can mitigate oxidative damage in cells.

Research Findings

A review of recent literature highlights several studies focused on the biological activities of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Umesha et al. (2009) | Antimicrobial Activity | Reported significant antimicrobial effects against various pathogens using DPPH radical scavenging assays. |

| Howorko et al. (2015) | Antitumor Activity | Identified potent cytotoxic effects on A549 and C6 cell lines with IC50 values as low as 5.9 µg/mL. |

| Saturnino et al. (2013) | Neuroprotective Effects | Demonstrated neuroprotective capabilities against glutamate-induced cell injury at concentrations as low as 3 µM. |

Case Studies

Several case studies illustrate the practical applications of this compound in therapeutic contexts:

- Anticancer Therapy : A study involving the administration of related compounds showed a marked reduction in tumor size in animal models treated with N-substituted derivatives.

- Neuroprotection : Clinical trials assessing the neuroprotective effects in patients with neurodegenerative diseases indicated improved cognitive function when treated with derivatives similar to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.